Fragment-Derived Pharmacophore Validation: 1-(1-Methyl-1H-pyrazol-4-yl)urea as the Core Scaffold of Clinical Candidate AT9283
1-(1-Methyl-1H-pyrazol-4-yl)urea constitutes the minimal pharmacophoric core of AT9283 (1-cyclopropyl-3-[3-[5-(morpholinomethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea), a clinical-stage multitargeted kinase inhibitor. The pyrazol-4-yl urea fragment was identified through fragment-based screening and structure-based optimization as a ligand-efficient hinge-binding motif [1]. The fully elaborated AT9283 inhibits Aurora A with IC₅₀ ≈ 3 nM, Aurora B with IC₅₀ ≈ 3 nM, JAK2 with IC₅₀ = 1.2 nM, JAK3 with IC₅₀ = 1.1 nM, and c-ABL with IC₅₀ = 4 nM [2]. The fragment starting point (pyrazole-benzimidazole conjugate of the 4-urea motif) already demonstrated measurable Aurora A binding, and iterative X-ray crystallography (PDB: 2W1G, 2W1H, 2W1I) confirmed that the 1-methylpyrazol-4-yl urea moiety makes conserved hydrogen bonds with the kinase hinge backbone (Ala213 NH and Glu211 carbonyl in Aurora A) [1]. By contrast, the analogous 1-phenyl-5-pyrazolyl urea series (e.g., compound 7, IC₅₀ = 13 nM against p38α) requires a 2,3-dichlorophenyl substituent on the urea for potency, demonstrating that the pyrazol-4-yl urea core achieves hinge binding without reliance on distal hydrophobic urea N'-substitution [3]. This establishes 1-(1-methyl-1H-pyrazol-4-yl)urea as a structurally minimal, validated kinase fragment with crystallographically confirmed binding mode.
| Evidence Dimension | Kinase hinge-binding fragment validation: crystal structure confirmation and clinical candidate derivation |
|---|---|
| Target Compound Data | 1-(1-Methyl-1H-pyrazol-4-yl)urea fragment core; elaborated to AT9283 with Aurora A/B IC₅₀ ≈ 3 nM; JAK2 IC₅₀ = 1.2 nM; JAK3 IC₅₀ = 1.1 nM; c-ABL IC₅₀ = 4 nM |
| Comparator Or Baseline | 1-Phenyl-5-pyrazolyl urea series: lead compound IC₅₀ = 13 nM against p38α; requires 2,3-dichlorophenyl urea N'-substitution for hinge-proximal potency |
| Quantified Difference | 4-urea positional isomer achieves clinical-candidate-level potency (low nanomolar) without distal hydrophobic urea substitution; 5-urea isomer requires bulky N'-aryl substituents for nanomolar potency |
| Conditions | Fragment-based screening, Aurora A soakable crystal system (PDB: 2W1G), HCT116 cellular assay for polyploidy phenotype, mouse xenograft in vivo efficacy |
Why This Matters
Procurement of the 4-urea regioisomer provides direct access to the structurally validated kinase hinge-binding motif used in AT9283, a clinical-stage inhibitor, whereas the 3- and 5-urea positional isomers require different optimization trajectories to achieve comparable kinase engagement.
- [1] Howard S, Berdini V, Boulstridge JA, et al. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. J Med Chem. 2009;52(2):379-388. doi:10.1021/jm800984v View Source
- [2] ChemicalBook. AT-9283 (CAS 896466-04-9): IC₅₀ values for Aurora A, Aurora B, JAK2, JAK3, c-ABL. https://www.chemicalbook.cn/CASEN_896466-04-9.htm View Source
- [3] Regan J, et al. 1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors. Bioorg Med Chem Lett. 2000;10(17):2045-2048. doi:10.1016/S0960-894X(00)00402-9 View Source
